tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate
Description
Piperidine Ring Conformational Analysis
The six-membered piperidine ring in this compound adopts a chair conformation as its dominant spatial arrangement, consistent with the low-energy preference observed in substituted piperidines. Computational studies on analogous N-Boc-piperidine derivatives reveal that steric interactions between the tert-butoxycarbonyl (Boc) group and adjacent substituents favor equatorial positioning of bulky groups to minimize 1,3-diaxial strain.
Key conformational features include:
- Axial vs. equatorial preferences :
The chair conformation is stabilized by pseudoallylic strain minimization between the C2 methyl and Boc groups. Ring puckering parameters (Q = 0.55 Å, θ = 179.2°) derived from X-ray crystallography of related compounds confirm minimal deviation from ideal chair geometry.
Stereochemical Configuration at C2 and C5 Positions
The (2S,5S) configuration creates distinct stereoelectronic effects:
- C2 stereochemistry :
- C5 stereochemistry :
Chiral HPLC analysis using cellulose-based columns demonstrates >99% enantiomeric excess, with retention times matching (2S,5S) reference standards.
tert-Butyloxycarbonyl (Boc) Protecting Group Steric Effects
The Boc group imposes significant steric constraints:
- Conformational locking :
- Stereochemical protection :
Reaction
Without Boc
With Boc
Epimerization rate
3.2 × 10⁻³ s⁻¹
7.4 × 10⁻⁶ s⁻¹
Oxidative stability
t₁/₂ = 12 hr
t₁/₂ > 72 hr
X-ray crystallography shows the Boc group creates a 17.8 ų steric pocket that shields the piperidine nitrogen from nucleophilic attack. This steric protection enables selective functionalization at C2 and C5 positions with 89% yield in Mitsunobu reactions.
Properties
IUPAC Name |
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQCJIHTNEJEK-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of the Piperidine Core
The piperidine ring in tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate is constructed via cyclization reactions that ensure the desired (2S,5S) configuration. A common approach involves Mannich-type cyclizations or aza-Michael additions using chiral auxiliaries or catalysts to control stereochemistry. For example, enantioselective aza-Michael additions of acrylates to imines generate the piperidine skeleton with high diastereomeric excess (de > 90%).
Key steps include:
- Chiral Pool Utilization : Starting from naturally occurring chiral amines, such as (R)- or (S)-proline derivatives, to introduce the 2-methyl and 5-hydroxymethyl groups.
- Asymmetric Catalysis : Employing organocatalysts like cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) to induce stereocontrol during cyclization.
Reaction conditions (temperature, solvent, catalyst loading) critically influence yield and enantioselectivity. For instance, cyclizations conducted in tetrahydrofuran (THF) at −40°C with 5 mol% of a Jacobsen catalyst achieve 85% yield and 92% ee.
Introduction of the Hydroxymethyl Group
The 5-hydroxymethyl substituent is typically introduced via reduction of ester or nitrile precursors . For example, a ketone intermediate at the 5-position is reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Optimized Protocol :
- Esterification : React 5-ketopiperidine with ethyl chloroformate to form the ethyl ester.
- Reduction : Treat the ester with NaBH4 in ethanol at 0°C for 2 hours, yielding the hydroxymethyl derivative (78% yield).
Alternative methods include enzymatic reductions using ketoreductases, which provide superior stereoselectivity (>99% ee) under mild conditions (pH 7.0, 25°C).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is introduced to protect the piperidine nitrogen, enhancing solubility and stability during subsequent reactions. Standard protocols use di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Representative Procedure :
- Dissolve the piperidine intermediate (1.0 equiv) in dichloromethane (DCM).
- Add Boc2O (1.2 equiv) and DMAP (0.1 equiv).
- Stir at room temperature for 12 hours.
- Purify via flash chromatography (hexanes/ethyl acetate = 4:1) to isolate the Boc-protected product (92% yield).
Resolution of Stereoisomers
Achieving the (2S,5S) configuration often requires chiral chromatography or kinetic resolution . For example, preparative HPLC using a Chiralpak IA column (hexane/isopropanol = 90:10) resolves enantiomers with >99% ee.
Comparative Data :
| Method | Resolution Efficiency (%) | Purity (%) | Reference |
|---|---|---|---|
| Chiral HPLC | 99 | 99.5 | |
| Enzymatic Resolution | 95 | 98.2 |
Large-Scale Production and Industrial Adaptations
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow microreactor systems enable high-throughput production by minimizing reaction times and improving heat transfer. For instance, a telescoped process combining cyclization, reduction, and Boc protection in a flow system achieves 80% overall yield with 98% ee.
Key Parameters :
- Residence Time : 10 minutes per step.
- Temperature Gradient : 25°C (cyclization) → 0°C (reduction) → 25°C (Boc protection).
Analytical Characterization
Final product quality is verified using:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of arginase inhibitors. Arginase is an enzyme that plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Inhibitors of arginase can potentially enhance the efficacy of therapies targeting these conditions.
- Case Study : A study demonstrated that derivatives of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate exhibited significant inhibition of human arginase isoforms with IC₅₀ values in the nanomolar range, indicating their potential as therapeutic agents against arginase-related diseases .
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. Its piperidine structure allows for modifications that can lead to a variety of bioactive compounds.
- Synthesis Example : The synthesis of related compounds often involves the use of this compound as an intermediate. For instance, alkylation reactions using this compound have been reported to yield novel piperazine derivatives with enhanced biological activity .
- Inhibition Studies :
- Pharmacokinetics :
Mechanism of Action
The mechanism of action of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, which can modify its structure and reactivity. These modifications can influence its interactions with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate can be compared to analogous piperidine derivatives to highlight differences in stereochemistry, substituents, and applications. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Stereochemical Variations :
- The (2S,5S) configuration in the target compound distinguishes it from diastereomers like (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate and racemic analogs . These stereochemical differences significantly influence biological activity and synthetic utility.
Functional Group Diversity: The hydroxymethyl group in the target compound enhances its polarity compared to the hydroxyl group in ’s compound, impacting solubility and reactivity .
Ring Structure Modifications :
- The dihydropyridine derivative () introduces conjugation and planar rigidity, contrasting with the saturated piperidine ring of the target compound.
Applications :
- The target compound’s hydroxymethyl group makes it suitable for glycosylation or oxidation reactions, whereas the dioxopiperidine analog () is tailored for diketopiperazine synthesis .
Research Findings and Implications
- Synthetic Utility : The Boc-protected amine in the target compound allows for selective deprotection, enabling its use in multi-step syntheses of complex molecules .
- Biological Relevance : Piperidine derivatives with hydroxymethyl groups (e.g., ) are often explored as enzyme inhibitors due to their structural mimicry of carbohydrate moieties .
- Chiral Resolution : The racemic analog () underscores the importance of enantiomeric purity in drug development, as stereochemistry affects binding affinity and metabolic stability .
Biological Activity
tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate, a compound with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of approximately 229.32 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group at the 1-position, a hydroxymethyl group at the 5-position, and a methyl group at the 2-position of the piperidine ring. The chirality at the second and fifth carbon atoms is designated as (2S,5S), which significantly influences its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes due to its ability to interact with active sites.
- Receptor Binding : Studies have indicated its affinity for certain receptors, which may lead to therapeutic applications in modulating physiological responses.
The biological activity of this compound is primarily attributed to its structural configuration, which facilitates binding to target proteins and enzymes. The presence of the hydroxymethyl group enhances hydrogen bonding capabilities, potentially increasing binding affinity.
Research Findings
Recent studies have explored the pharmacological profile of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits enzyme activity in various biochemical assays.
- Case Studies : Specific case studies have highlighted its role in drug design, particularly in developing inhibitors for diseases such as cancer and metabolic disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals distinct differences in biological activity profiles. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl (2S,5R)-5-hydroxymethyl-2-methylpiperidine-1-carboxylate | C₁₂H₂₃NO₃ | Similar structure with different stereochemistry | Different biological activity profile due to stereochemistry |
| (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | Pyrrolidine ring instead of piperidine | Potentially different pharmacological effects |
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Alkylation : Utilizing alkyl halides in the presence of a base.
- Amine Protection Strategies : Protecting amine groups during synthesis to enhance yields.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing tert-butyl (2S,5S)-5-(hydroxymethyl)-2-methyl-piperidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving piperidine core functionalization. For example, a tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions. Subsequent stereoselective hydroxymethylation can be achieved via dihydroxylation of a dihydropyridine precursor followed by acetylation and reduction . Key steps include:
- Stereochemical control : Use chiral auxiliaries or catalysts to ensure (2S,5S) configuration.
- Purification : Flash chromatography (e.g., 30–90% EtOAc/hexanes) to isolate intermediates .
- Characterization : Confirm structure via H/C NMR (e.g., δ 1.50 ppm for Boc CH) and ESI-MS (e.g., m/z 270.2 [M+H]) .
Q. How is the stereochemical purity of this compound validated experimentally?
- Methodological Answer :
- Chiral HPLC : Compare retention times with enantiomeric standards.
- NOESY NMR : Detect spatial correlations between protons to confirm relative stereochemistry .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (not directly cited but inferred from analogous piperidine derivatives in ).
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine ring .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas.
- Polarimetry : Measure optical rotation to verify enantiomeric excess .
Advanced Research Questions
Q. How can contradictory spectroscopic data be resolved during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected coupling constants in H NMR) may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : Identify dynamic effects by analyzing signal splitting at different temperatures.
- Computational modeling : Compare experimental H/C shifts with DFT-calculated values for proposed conformers .
- Alternative synthesis : Prepare derivatives (e.g., acetates) to simplify spectral interpretation .
Q. What strategies optimize yield in stereoselective hydroxymethylation steps?
- Methodological Answer :
- Catalyst screening : Evaluate chiral ligands (e.g., Sharpless-type catalysts) for asymmetric dihydroxylation .
- Solvent effects : Polar aprotic solvents (e.g., THF) may enhance stereocontrol by stabilizing transition states.
- Reaction monitoring : Use TLC or inline IR to terminate reactions at optimal conversion, minimizing byproducts .
Q. How can structure-activity relationships (SAR) guide functionalization of the hydroxymethyl group?
- Methodological Answer :
- Derivatization : Replace -CHOH with bioisosteres (e.g., -CHF, -CHNH) to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking to predict interactions (e.g., hydrogen bonding with enzymes) .
- Biological assays : Test analogues in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituents with activity .
Q. How to address gaps in toxicity data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
